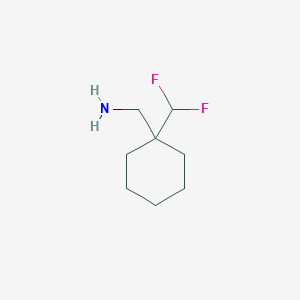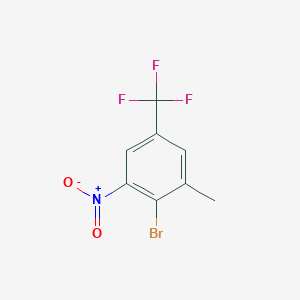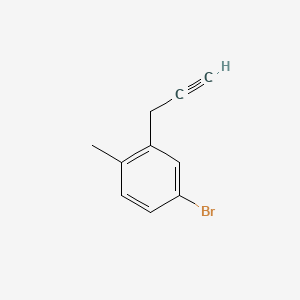
(2-Methoxy-4-methylphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-4-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-methoxy-4-methylphenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-methylphenyl)hydrazine typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-4-methylphenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
(2-Methoxy-4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The exact mechanism of action of (2-Methoxy-4-methylphenyl)hydrazine is not well understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine moiety. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)hydrazine: Similar structure but lacks the methyl group.
(2-Methoxyphenyl)hydrazine: Similar structure but lacks the methyl group at the 4-position.
(4-Methylphenyl)hydrazine: Similar structure but lacks the methoxy group.
Uniqueness
(2-Methoxy-4-methylphenyl)hydrazine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other hydrazine derivatives.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(2-methoxy-4-methylphenyl)hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(10-9)8(5-6)11-2/h3-5,10H,9H2,1-2H3 |
Clé InChI |
AAKUAELCHJLZPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






